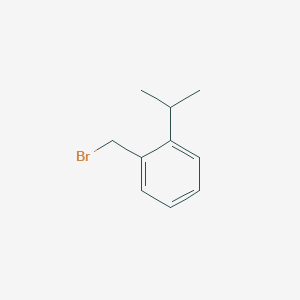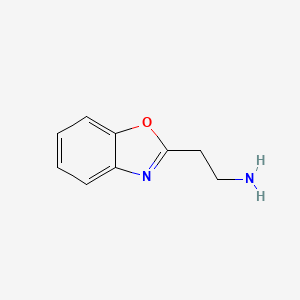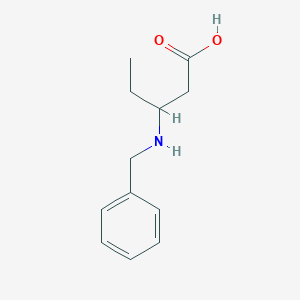
1-(Brommethyl)-2-Isopropylbenzol
Übersicht
Beschreibung
1-(Bromomethyl)-2-isopropylbenzene, also known as methyl-2-bromoisopropylbenzene, is a chemical compound that has been studied for its potential applications in scientific research. It is a colorless and volatile liquid that is used in organic synthesis, analytical and pharmaceutical chemistry. Methyl-2-bromoisopropylbenzene is a valuable intermediate for the synthesis of a variety of organic compounds and has been used in a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von Blockcopolymeren
“1-(Brommethyl)-2-Isopropylbenzol” kann bei der Synthese von Blockcopolymeren verwendet werden. Beispielsweise wurde es bei der Synthese von Poly(Styrol-b-Methylmethacrylat)-Blockcopolymeren über reversible Additions-Fragmentierungs-Kettenübertragung (RAFT)-Polymerisation verwendet .
Zwischenprodukt für die organische Synthese
Diese Verbindung wird als Zwischenprodukt für die organische Synthese eingesetzt . Sie spielt eine entscheidende Rolle bei der Herstellung verschiedener organischer Verbindungen.
Pharmazeutische Anwendungen
“this compound” wird auch in der pharmazeutischen Industrie verwendet . Es wird bei der Synthese verschiedener pharmazeutischer Verbindungen eingesetzt.
Synthese von Cyclopropanen
Diese Verbindung wurde bei der Synthese von Cyclopropanen verwendet. Cyclopropane sind cyclische organische Verbindungen, die in der wissenschaftlichen Forschung eine Vielzahl von Anwendungen haben.
Synthese von Heterocyclen
“this compound” wurde bei der Synthese von Heterocyclen verwendet. Heterocyclen sind organische Verbindungen, die mindestens ein Atom außer Kohlenstoff in der Ringstruktur enthalten.
Alkylierungsmittel in der Peptidsynthese
Diese Verbindung wurde als Alkylierungsmittel in der Peptidsynthese verwendet. Alkylierung ist ein Prozess, bei dem eine Alkylgruppe von einem Molekül auf ein anderes übertragen wird.
7. Reagenz bei der Synthese von Amiden “this compound” wurde als Reagenz bei der Synthese von Amiden verwendet. Amide sind eine Art von organischen Verbindungen, die in der wissenschaftlichen Forschung eine breite Palette von Anwendungen haben.
8. Katalysator für die Synthese von Polymeren Diese Verbindung wurde als Katalysator für die Synthese von Polymeren verwendet . Es hilft, den Polymerisationsprozess zu beschleunigen und ihn effizienter zu machen.
Safety and Hazards
Zukünftige Richtungen
The future directions of research on bromomethyl compounds could involve the development of novel anticancer drugs with different mechanisms of action . The hybridization of this moiety with other anticancer pharmacophores has emerged as a potent breakthrough in the treatment of cancer to decrease its side effects and increase its efficiency .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFHEXAXUHCTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630630 | |
| Record name | 1-(Bromomethyl)-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103324-37-4 | |
| Record name | 1-(Bromomethyl)-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














